molecular formula C10H9N3O3 B2397162 N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide CAS No. 1396865-72-7

N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2397162
CAS No.: 1396865-72-7
M. Wt: 219.2
InChI Key: GVYBWSOGRJOPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxypyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a 2-methoxypyrimidin-5-yl substituent. The methoxy group on the pyrimidine ring may enhance solubility and modulate electronic properties, while the furan carboxamide moiety contributes to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-15-10-11-5-7(6-12-10)13-9(14)8-3-2-4-16-8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYBWSOGRJOPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-methoxypyrimidine-5-amine. The reaction is often carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This method uses microwave radiation to heat the reaction mixture, significantly reducing reaction times and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Physicochemical and Structural Properties of Selected Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight logP H-Bond Acceptors H-Bond Donors Polar Surface Area (Ų) Key Substituents
N-(8-Ethoxyquinolin-5-yl)furan-2-carboxamide C₁₆H₁₄N₂O₃ 282.3 2.52 5 1 47.95 Ethoxyquinoline, furan carboxamide
N-(Cyclopropylmethyl)-5-({6-[(3,4-difluorophenoxy)acetyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}methyl)furan-2-carboxamide C₂₆H₂₃F₂N₃O₆ 511.5 3.80 8 2 102.3* Difluorophenoxy, benzoxazin, cyclopropylmethyl
Hypothetical Target Compound : N-(2-Methoxypyrimidin-5-yl)furan-2-carboxamide (Inferred) C₁₀H₁₀N₃O₃ ~229.2 ~1.8–2.2 6 1 ~50–55 Methoxypyrimidine, furan carboxamide

*Estimated based on structural complexity.

Structural and Electronic Comparisons

  • Pyrimidine vs. Quinoline Derivatives: The target compound’s 2-methoxypyrimidine group is smaller and more polar than the 8-ethoxyquinoline moiety in ’s compound . Pyrimidines typically exhibit higher aqueous solubility due to their smaller aromatic system and increased hydrogen-bonding capacity compared to bulkier quinolines. This may enhance bioavailability in polar biological environments.
  • Substituent Effects on logP: The methoxy group in the target compound likely reduces lipophilicity (logP ~1.8–2.2) compared to the ethoxyquinoline derivative (logP 2.52) .
  • Hydrogen-Bonding and Target Interactions: The furan carboxamide group in all three compounds provides hydrogen-bond acceptors (carbonyl oxygen) and a donor (NH), critical for interactions with biological targets. The target compound’s pyrimidine ring may offer additional binding sites for π-π stacking or interactions with enzyme active sites, akin to kinase inhibitors .

Pharmacological Implications

  • Quinoline Derivatives: The ethoxyquinoline compound () may exhibit antimicrobial or anticancer activity, common for quinoline-based drugs . Its higher logP could enhance blood-brain barrier penetration, a trait less likely in the more polar pyrimidine-based target.
  • Pyrimidine-Based Target : The hypothetical target’s balance of moderate logP and polar surface area (~50–55 Ų) positions it as a candidate for kinase inhibition or antiviral applications, where pyrimidine scaffolds are prevalent .

Biological Activity

N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a furan ring and a methoxypyrimidine moiety, which contribute to its unique reactivity and biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

The compound may exert its effects through interaction with specific enzymes or receptors, leading to modulation of cellular processes. Possible mechanisms include:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could interact with receptors, influencing downstream signaling cascades.
  • Cellular Process Interference : The compound may disrupt normal cellular functions, contributing to its therapeutic effects.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for drug development in treating infections.

Antitumor Activity

A significant focus has been on the antitumor potential of this compound. In vitro studies have evaluated its efficacy against human cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The results indicate varying degrees of cytotoxicity:

Cell Line IC50 (μM) Assay Type
A5496.75 ± 0.192D Culture
HCC8276.26 ± 0.332D Culture
NCI-H3586.48 ± 0.112D Culture

These findings suggest that the compound has promising antitumor activity, although further optimization is necessary to enhance selectivity against cancer cells while minimizing toxicity to normal cells.

Study on Lung Cancer Cell Lines

In a study assessing the cytotoxic effects of various compounds including this compound on lung cancer cell lines, it was found that this compound exhibited moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin and vandetanib. The study utilized both 2D and 3D cell culture systems to evaluate the efficacy and selectivity of the compounds .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound with potential biological targets. These studies indicated favorable interactions with target proteins, supporting its role as a lead compound for further development in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.